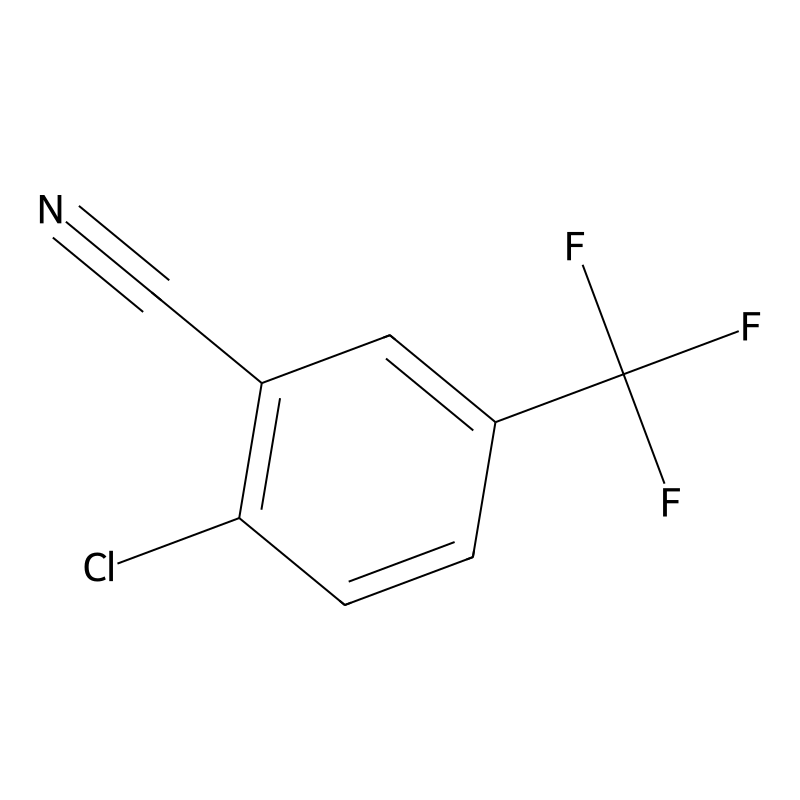

2-Chloro-5-(trifluoromethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Chloro-5-(trifluoromethyl)benzonitrile is a chemical compound that serves as a building block in the synthesis of various organic molecules. Studies have explored its use in the preparation of diverse functional groups, including:

- Heterocycles: These are cyclic compounds containing atoms other than carbon in the ring. 2-Chloro-5-(trifluoromethyl)benzonitrile has been employed in the synthesis of heterocycles like triazoles, [] pyrimidines, [] and imidazoles, [] which possess various applications in medicinal chemistry and material science.

- Pharmaceutical candidates: The introduction of the 2-chloro-5-(trifluoromethyl)benzonitrile moiety into potential drug molecules has been investigated due to its potential impact on the target molecule's properties, such as binding affinity and metabolic stability. []

Material Science Applications:

Research has explored the potential of 2-chloro-5-(trifluoromethyl)benzonitrile in the development of functional materials:

- Organic electronics: Studies have investigated its application in the synthesis of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). []

- Liquid crystals: The incorporation of 2-chloro-5-(trifluoromethyl)benzonitrile into liquid crystal molecules has been explored for its potential influence on the material's properties relevant to display applications. []

2-Chloro-5-(trifluoromethyl)benzonitrile, with the chemical formula C₈H₄ClF₃N, is a compound characterized by a benzene ring substituted with a chloro group and a trifluoromethyl group, along with a nitrile functional group. The compound is known for its high reactivity and unique properties due to the presence of the trifluoromethyl group, which significantly influences its chemical behavior and biological activity. It appears as a white to off-white solid and is soluble in organic solvents.

- Nitration: It can be nitrated to form derivatives such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This reaction typically involves the use of a nitrating acid mixture, which introduces a nitro group into the aromatic system .

- Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.

- Sandmeyer Reaction: This method allows for the conversion of an aniline derivative into a benzonitrile by reacting 2-chloro-5-trifluoromethylaniline with copper cyanide or sodium cyanide .

The biological activity of 2-chloro-5-(trifluoromethyl)benzonitrile has been studied in various contexts. It exhibits potential toxicity, with reports indicating that it can cause skin irritation and systemic effects upon absorption . Additionally, compounds with similar structures have been investigated for their antimicrobial and antifungal properties, suggesting that 2-chloro-5-(trifluoromethyl)benzonitrile may also possess bioactive characteristics.

The synthesis of 2-chloro-5-(trifluoromethyl)benzonitrile can be achieved through several methods:

- Sandmeyer Reaction: Starting from 2-chloro-5-trifluoromethylaniline, this method involves the use of copper cyanide to introduce the nitrile group.

- Direct Halogenation: The compound can be synthesized by halogenating appropriate precursors in the presence of suitable reagents.

- Nitration followed by Cyanation: This involves nitrating a precursor compound followed by a cyanation step to introduce the nitrile functionality.

2-Chloro-5-(trifluoromethyl)benzonitrile finds applications in various fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Due to its unique properties, it may be utilized in developing specialty materials or coatings.

- Thermal Couplers: The compound has been noted for its potential use in thermal coupler control systems within water supply systems .

Interaction studies involving 2-chloro-5-(trifluoromethyl)benzonitrile focus on its reactivity with biological systems and other chemical entities. Research indicates that it can interact negatively with skin and respiratory systems, leading to irritation and toxicity . Further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.

Several compounds share structural similarities with 2-chloro-5-(trifluoromethyl)benzonitrile. These include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Nitro group instead of nitrile | Exhibits different reactivity due to nitro group |

| 5-Chloro-2-(trifluoromethyl)benzonitrile | Different position of chloro and trifluoromethyl | May have varied biological activity |

| 4-Chloro-3-cyanobenzotrifluoride | Similar trifluoromethyl group | Used in different industrial applications |

These compounds highlight the uniqueness of 2-chloro-5-(trifluoromethyl)benzonitrile through distinct functional groups and their respective applications or biological activities.

2-Chloro-5-(trifluoromethyl)benzonitrile exists as a solid crystalline compound at ambient temperature [1] [2] [4]. The compound presents as a white to gray to brown powder or crystalline material [1] [2] [4] [5], indicating some variability in appearance depending on purity and crystallization conditions. The substance exhibits a crystalline powder form with no reported distinctive odor characteristics [1].

The compound's physical state reflects the typical behavior of halogenated aromatic nitriles, where intermolecular forces arising from the electronegative halogen substituents and the polar nitrile group contribute to the solid-state stability at room temperature.

Thermodynamic Properties

Melting and Boiling Points

The melting point of 2-Chloro-5-(trifluoromethyl)benzonitrile has been consistently reported across multiple sources within a narrow range of 36-42°C [1] [2] [4] [5] [7]. More specifically, different commercial suppliers report slight variations: 38-42°C [2] [5] [7], 37-41°C [4], and 39°C . This relatively low melting point is characteristic of fluorinated aromatic compounds with moderate molecular weights.

The boiling point shows greater variability in reported values, ranging from 210-212°C [2] [4] [5] [7] to 233.4±35.0°C at 760 mmHg . The uncertainty in the higher value (±35.0°C) suggests computational estimation rather than experimental measurement. The more commonly cited range of 210-212°C appears to represent experimentally determined values and is consistent across multiple reliable sources.

Phase Transition Behavior

The phase transition behavior of 2-Chloro-5-(trifluoromethyl)benzonitrile exhibits typical characteristics of organic crystalline solids. The relatively narrow melting point range indicates good crystalline purity and well-defined phase boundaries. The approximately 170°C difference between melting and boiling points suggests stable liquid-phase existence across a substantial temperature range.

Vapor Pressure Characteristics

The vapor pressure of 2-Chloro-5-(trifluoromethyl)benzonitrile at 25°C is reported as 0.1±0.5 mmHg . This relatively low vapor pressure indicates limited volatility at ambient temperature, which is consistent with the compound's solid physical state and moderate molecular weight (205.56 g/mol). The low vapor pressure also suggests that the compound would exhibit minimal evaporation under standard laboratory conditions.

Solubility Profile in Various Solvents

The solubility characteristics of 2-Chloro-5-(trifluoromethyl)benzonitrile demonstrate typical behavior for halogenated aromatic compounds. The compound is insoluble in water [8], exhibiting the expected hydrophobic behavior due to the presence of multiple halogen substituents and the aromatic ring system.

In contrast, the compound shows good solubility in methanol [1] [2] , indicating compatibility with polar protic organic solvents. This solubility pattern suggests that while the compound cannot form sufficient hydrogen bonds with water for dissolution, it can interact favorably with organic solvents of intermediate polarity.

The solubility profile is consistent with the compound's chemical structure, where the trifluoromethyl group contributes to lipophilicity while the nitrile group provides some polar character that enables dissolution in moderately polar organic solvents.

Partition Coefficients and Distribution Behavior

The logarithmic partition coefficient (LogP) for 2-Chloro-5-(trifluoromethyl)benzonitrile is reported as 3.19 , indicating high lipophilicity. This value suggests strong preference for organic phases over aqueous phases, which is consistent with the compound's poor water solubility and good organic solvent compatibility.

The relatively high LogP value reflects the cumulative effect of the chlorine substituent, trifluoromethyl group, and aromatic ring system, all of which contribute to the compound's hydrophobic character. This partition behavior has important implications for the compound's bioavailability, environmental fate, and extraction procedures.

The topological polar surface area (PSA) is reported as 23.79 Ų , which is relatively small for a compound containing both nitrogen and chlorine heteroatoms. This low PSA value correlates with the high lipophilicity and poor water solubility observed experimentally.

Density and Viscosity Parameters

The density of 2-Chloro-5-(trifluoromethyl)benzonitrile ranges from 1.4±0.1 g/cm³ to 1.481 g/mL at 25°C [5] [7]. The more precise measurement of 1.481 g/mL represents the commonly accepted value for the pure compound under standard conditions. This density is higher than that of many organic compounds due to the presence of heavy halogen atoms (chlorine and fluorine).

The refractive index is consistently reported as 1.484-1.485 [10] [11], providing an additional physical constant for compound identification and purity assessment. This refractive index value is typical for halogenated aromatic compounds and can be used for optical characterization.

Viscosity data for 2-Chloro-5-(trifluoromethyl)benzonitrile in its liquid state above the melting point is notably absent from the available literature [12] [13]. Most sources indicate "no data available" for viscosity measurements, suggesting that this parameter has not been systematically studied or that the compound's limited temperature range as a liquid has made such measurements challenging to obtain.

The flash point is reported as 101-101.7°C (213.8°F) [2] [5] [7], indicating the minimum temperature at which the compound can form an ignitable mixture with air. This relatively high flash point contributes to the compound's handling safety profile and storage requirements.

XLogP3

GHS Hazard Statements

H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant